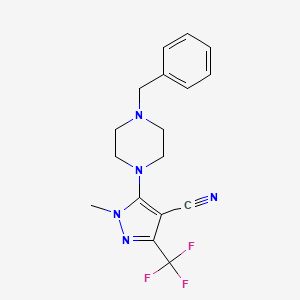

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a trifluoromethyl group, and a pyrazole ring with a carbonitrile substituent

Métodos De Preparación

The synthesis of 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the benzylpiperazine moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction between a benzyl halide and piperazine.

Formation of the carbonitrile group: The carbonitrile group is typically introduced via a dehydration reaction of an amide or an aldoxime precursor.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperazine moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be facilitated by acidic or basic catalysts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antidepressant effects. The structural features of 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial in mood regulation.

2. Anticancer Properties

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells. In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines.

3. Neuroprotective Effects

The compound's ability to modulate neuroinflammatory pathways suggests its potential as a neuroprotective agent. It may inhibit the release of pro-inflammatory cytokines, thereby protecting neuronal cells from damage associated with neurodegenerative diseases.

Pharmacological Insights

1. Mechanism of Action

The proposed mechanism of action for this compound involves modulation of various signaling pathways, including those related to G-protein coupled receptors (GPCRs). This modulation can lead to altered cellular responses that are beneficial in treating various conditions.

2. Toxicological Studies

Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Further studies are needed to fully understand its long-term effects and potential side effects.

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices, creating materials with enhanced mechanical and thermal properties.

2. Photonic Applications

Due to its distinct electronic properties, this compound can be utilized in the development of photonic devices, potentially leading to advancements in optical communication technologies.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The pyrazole ring and carbonitrile group contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar compounds to 5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile include:

1-(3-trifluoromethyl-phenyl)piperazine: This compound shares the trifluoromethyl and piperazine moieties but lacks the pyrazole ring and carbonitrile group, resulting in different chemical reactivity and biological activity.

4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound contains a benzylpiperazine moiety but differs in its core structure, leading to distinct applications and properties.

Actividad Biológica

5-(4-benzylpiperazino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 324009-13-4) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F3N5, with a molecular weight of 349.36 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and a benzylpiperazine moiety, which are significant for its biological activity.

Biological Activity

Recent studies indicate that pyrazole derivatives exhibit a broad spectrum of biological activities:

- Antitumor Activity : Pyrazole derivatives have been investigated for their potential to inhibit tumor growth. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazoles are well-documented. Compounds derived from pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound's mechanism involves interaction with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression.

- In Vivo Studies : Animal models have demonstrated the compound's efficacy in reducing tumor size and inflammation markers when administered at specific dosages .

- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance overall efficacy against certain diseases, particularly in cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study involving human cancer cell lines showed that treatment with this compound resulted in significant apoptosis compared to control groups, suggesting its potential as an anticancer agent.

- Case Study 2 : In an animal model of inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory cytokines, indicating its efficacy as an anti-inflammatory agent.

Propiedades

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5/c1-23-16(14(11-21)15(22-23)17(18,19)20)25-9-7-24(8-10-25)12-13-5-3-2-4-6-13/h2-6H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGHVCYLZYVJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.